Product packaging for Methotrexate-d7 Triglutamate(Cat. No.:)

Methotrexate-d7 Triglutamate

Cat. No.: B1165188
M. Wt: 719.71
Attention: For research use only. Not for human or veterinary use.
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Description

Stable isotope labeled (deuterated) internal standard for Methotrexate metabolite. Product of Auspep Pty Ltd.

Properties

Molecular Formula

C30H29D7N10O11

Molecular Weight

719.71

Origin of Product

United States

The Academic Significance of Methotrexate Polyglutamates in Research

Contextualizing Methotrexate (B535133) Polyglutamate Derivatives in Cellular Biology Research

Within the cell, methotrexate is converted to a series of methotrexate polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS). tandfonline.complos.org This process involves the sequential addition of glutamate (B1630785) moieties to the methotrexate molecule. nih.govresearchgate.net These polyglutamated forms are more potent inhibitors of key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR), than methotrexate itself. nih.govmedchemexpress.com The accumulation of MTXPGs within cells is a critical determinant of methotrexate's efficacy. tandfonline.com

The chain length of the polyglutamate tail influences the compound's inhibitory activity and its retention within the cell. Longer-chain MTXPGs (typically those with three to five glutamate residues) are generally more potent and are retained more effectively. tandfonline.com Research has shown a correlation between the intracellular concentrations of long-chain MTXPGs and the therapeutic response in diseases like rheumatoid arthritis and acute lymphoblastic leukemia. nih.govresearchgate.netjci.org For instance, in rheumatoid arthritis patients, higher concentrations of methotrexate triglutamate (MTX-PG3) have been associated with a better clinical response. nih.govresearchgate.net

The study of MTXPGs provides valuable insights into cellular transport and metabolism. The influx of methotrexate into cells is mediated by transporters like the reduced folate carrier (SLC19A1), while its efflux is handled by ATP-binding cassette (ABC) transporters. uu.nljci.org The polyglutamation process effectively traps the drug inside the cell, as the polyglutamated forms are poor substrates for efflux pumps. uu.nl Understanding the interplay between these transport mechanisms and the activity of FPGS and gamma-glutamyl hydrolase (GGH), the enzyme that removes glutamate residues, is a key area of investigation. plos.org

Rationale for Deuterated Analogues in Mechanistic Studies: The Case of Methotrexate-d7 Triglutamate

In mechanistic studies, researchers often employ isotopically labeled compounds to trace the metabolic fate of a drug and to quantify its metabolites accurately. This compound is a deuterated analogue of methotrexate triglutamate, meaning that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This labeling does not significantly alter the compound's chemical properties but provides a distinct mass signature that can be easily detected by mass spectrometry. nih.govresearchgate.net

The primary advantage of using deuterated analogues like this compound is in quantitative analysis. It serves as an ideal internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the precise measurement of endogenous (unlabeled) MTX-PG3 in biological samples such as red blood cells or peripheral blood mononuclear cells. uu.nlnih.govresearchgate.net The similar chemical behavior of the deuterated and non-deuterated forms ensures that they behave almost identically during sample preparation and analysis, which minimizes experimental variability and improves the accuracy of quantification.

Furthermore, deuteration can be used to investigate the kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium can slow down the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. While not the primary purpose of using this compound as an internal standard, studying the KIE can provide insights into enzymatic reaction mechanisms. Strategic deuteration at sites of metabolism can also be used to alter a drug's pharmacokinetic profile, a strategy that has been explored in drug discovery to enhance metabolic stability. nih.govacs.org

Historical Research Trajectories and Current Paradigms involving this compound

The use of methotrexate dates back to the 1940s, initially as a treatment for leukemia. nih.govrevistamedicinamilitara.ro Its application in rheumatoid arthritis was first reported in 1951. nih.govrevistamedicinamilitara.ro The understanding of its intracellular metabolism into polyglutamated forms evolved over the subsequent decades, leading to the recognition of MTXPGs as the active moieties. tandfonline.com This discovery shifted the focus of research towards understanding the factors that influence the formation and retention of these metabolites.

Early research on MTXPGs was hampered by the lack of sensitive and specific analytical methods. The development of high-performance liquid chromatography (HPLC) and later, LC-MS, revolutionized the field, allowing for the accurate quantification of individual MTXPG species in patient samples. nih.govresearchgate.netresearchgate.net This technological advancement paved the way for numerous studies investigating the relationship between MTXPG concentrations and clinical outcomes.

Current research paradigms involving this compound are heavily focused on its application as an internal standard for therapeutic drug monitoring (TDM). The goal of TDM for methotrexate is to personalize treatment by adjusting the dose to achieve optimal intracellular MTXPG concentrations, thereby maximizing efficacy while minimizing toxicity. uu.nl Studies have demonstrated significant inter-individual variability in MTXPG accumulation, which can be influenced by genetic factors (e.g., polymorphisms in genes encoding folate pathway enzymes and transporters), disease characteristics, and concomitant medications. nih.govresearchgate.netjci.org

Recent investigations continue to refine the understanding of the clinical relevance of specific MTXPGs. For example, some studies suggest that the concentration of MTX-PG3 is a better predictor of response in rheumatoid arthritis than the total MTXPG concentration. nih.govresearchgate.net The use of this compound in these studies is crucial for generating the high-quality data needed to establish these correlations and to develop clinically useful TDM strategies.

Methodological Approaches to Synthesis and Biosynthesis Research of Methotrexate D7 Triglutamate

Chemical and Chemoenzymatic Synthesis Strategies for Methotrexate-d7 Triglutamate

The synthesis of this compound is not a trivial process and involves a multi-step approach that can be achieved through either purely chemical methods or a combination of chemical synthesis and enzymatic reactions (chemoenzymatic).

A plausible synthetic route begins with a deuterated version of methotrexate (B535133). Commercially available Methotrexate-d3, where the deuterium (B1214612) atoms are located on the N-methyl group of the p-aminobenzoyl moiety, serves as a common starting material. medchemexpress.commedchemexpress.com To achieve the d7 isotopic labeling, a deuterated glutamic acid, for instance, L-glutamic acid-2,3,3,4,4-d5, would be sequentially added.

The direct chemical conjugation of the glutamate (B1630785) moieties to the methotrexate backbone is a complex process due to the presence of multiple reactive sites on the methotrexate molecule. This often necessitates the use of protecting groups to ensure regioselectivity, targeting the γ-carboxyl group of the existing glutamate for the addition of the next glutamate residue.

A more efficient and specific approach is chemoenzymatic synthesis. This method leverages the high specificity of enzymes to overcome the challenges of regioselectivity in chemical synthesis. In this strategy, Methotrexate-d3 would be used as the initial substrate. The subsequent addition of two deuterated L-glutamate molecules would be catalyzed by the enzyme Folylpolyglutamate Synthetase (FPGS). This enzyme naturally catalyzes the addition of glutamate residues to folates and antifolates like methotrexate. By providing deuterated L-glutamate (e.g., d4-glutamate) in the reaction mixture, FPGS can be utilized to synthesize this compound with high precision.

Enzymatic Biotransformation Pathways Leading to this compound

In biological systems, the formation and breakdown of methotrexate polyglutamates, including the deuterated analog, are governed by the interplay of two key enzymes: Folylpolyglutamate Synthetase (FPGS) and Gamma-Glutamyl Hydrolase (GGH). These enzymes play a pivotal role in the intracellular accumulation and retention of methotrexate, which is crucial for its therapeutic efficacy.

Interactive Table: Key Enzymes in this compound Metabolism

EnzymeFunctionSubstrate(s)Product(s)Cellular Location
Folylpolyglutamate Synthetase (FPGS) Catalyzes the sequential addition of glutamate residues.Methotrexate-d7, ATP, L-glutamateMethotrexate-d7 diglutamate, this compound, etc.Cytoplasm
Gamma-Glutamyl Hydrolase (GGH) Catalyzes the removal of terminal glutamate residues.Methotrexate-d7 polyglutamatesShorter-chain Methotrexate-d7 polyglutamates, Methotrexate-d7Lysosomes

Role of Folylpolyglutamate Synthetase (FPGS) in this compound Formation and Accumulation

Folylpolyglutamate Synthetase (FPGS) is the central enzyme responsible for the synthesis of methotrexate polyglutamates within the cell. nih.govplos.org This ATP-dependent enzyme catalyzes the sequential addition of L-glutamate residues to the γ-carboxyl group of methotrexate and its existing polyglutamate forms. mdpi.com The conversion of methotrexate to its polyglutamated forms is a critical step for its intracellular retention and therapeutic activity. nih.gov Longer-chain polyglutamates are more potent inhibitors of key enzymes in the folate pathway and are retained within the cell for longer periods due to their increased negative charge, which hinders their efflux across the cell membrane. nih.gov

The activity of FPGS can vary among individuals and different cell types, which can influence the extent of methotrexate polyglutamation and, consequently, the drug's efficacy and toxicity. mdpi.com Research has shown that higher FPGS activity is associated with increased accumulation of long-chain methotrexate polyglutamates. plos.org Studies using tritium-labeled methotrexate have demonstrated the time- and dose-dependent synthesis of methotrexate polyglutamates in bone marrow cells. nih.govnih.gov

Investigation of Gamma-Glutamyl Hydrolase (GGH) in this compound Hydrolysis

Gamma-Glutamyl Hydrolase (GGH), also known as conjugase, is a lysosomal enzyme that counteracts the action of FPGS by catalyzing the hydrolytic removal of terminal γ-linked glutamate residues from methotrexate polyglutamates. nih.gov This enzymatic action converts the longer-chain, retained forms of the drug back into shorter-chain forms or the parent methotrexate, which can then be more readily transported out of the cell.

The balance between the activities of FPGS and GGH is a key determinant of the intracellular concentration and chain length of methotrexate polyglutamates. nih.gov Overexpression of GGH has been shown to decrease the intracellular levels of long-chain methotrexate polyglutamates. The activity of GGH can also be influenced by genetic polymorphisms, which may affect an individual's response to methotrexate therapy.

Isotopic Labeling Techniques for this compound Research

Isotopic labeling is an indispensable technique in pharmaceutical research, enabling the detailed tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The use of stable isotopes, such as deuterium (²H), is particularly advantageous as it does not involve radioactivity.

The synthesis of this compound exemplifies the application of deuterium labeling. The seven deuterium atoms serve as a stable isotopic signature, allowing researchers to distinguish the administered compound and its metabolites from endogenous molecules. This is particularly useful in studies employing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. drugbank.com

In mass spectrometry-based assays, the mass difference between the deuterated and non-deuterated forms of methotrexate triglutamate allows for its precise and sensitive quantification in biological matrices. semanticscholar.orgeur.nlms-imaging.orgnih.govresearchgate.net Methotrexate-d3 is commonly used as an internal standard in such analyses to improve accuracy and precision. medchemexpress.commedchemexpress.com

Other isotopic labeling strategies have also been employed in methotrexate research. For instance, tritium (B154650) (³H), a radioactive isotope of hydrogen, has been used to label methotrexate for in vitro studies of polyglutamate synthesis. nih.govnih.govnih.gov Additionally, radioisotopes like iodine-125 (B85253) have been attached to methotrexate for biodistribution studies in animal models. iaea.org These techniques, while powerful, require specialized handling and detection methods due to the use of radioactive materials.

Cellular and Subcellular Dynamics of Methotrexate D7 Triglutamate

Research on Cellular Uptake and Efflux Mechanisms of Methotrexate-d7 Triglutamate

Uptake Mechanisms: The primary mechanism for the cellular entry of the parent compound, Methotrexate (B535133), is via the reduced folate carrier (RFC), also known as SLC19A1. researchgate.net Other transport routes include the proton-coupled folate transporter (PCFT) and receptor-mediated endocytosis via folate receptors, such as folate receptor β (FRβ). researchgate.net Once inside the cell, Methotrexate is metabolized into a series of polyglutamates, including this compound, by the enzyme folylpolyglutamate synthetase (FPGS). researchgate.netresearchgate.net

Efflux Mechanisms: Cellular efflux, the process of pumping substances out of the cell, is primarily mediated by members of the ATP-binding cassette (ABC) transporter superfamily. researchgate.net These proteins act as efflux pumps that actively remove the parent Methotrexate from the cell. However, a critical aspect of Methotrexate's pharmacology is that its polyglutamated derivatives, including the triglutamate form, are poor substrates for these transporters. researchgate.net This resistance to efflux is a key factor in the intracellular accumulation and retention of this compound. researchgate.net Transporters implicated in the efflux of the parent drug include MRP1, MRP3, and ABCG2. researchgate.netnih.govresearchgate.net The inability of these transporters to efficiently export polyglutamates traps the active forms of the drug inside the target cells. researchgate.netnih.gov

Intracellular Accumulation and Retention Dynamics of this compound

The accumulation and retention of Methotrexate within a cell are directly linked to its conversion into polyglutamate derivatives. This process, known as polyglutamylation, is essential for the sustained action of the drug.

The enzyme folylpolyglutamate synthetase (FPGS) sequentially adds glutamate (B1630785) residues to Methotrexate, forming a chain of polyglutamates (MTX-PGs). researchgate.netresearchgate.net These longer-chain polyglutamates, such as triglutamate (MTX-PG3), tetraglutamate (MTX-PG4), and pentaglutamate (MTX-PG5), are retained within the cell for extended periods. nih.gov There are two primary reasons for this prolonged retention: they are not readily exported by ABC efflux transporters, and they exhibit tighter binding to their target enzyme, dihydrofolate reductase (DHFR). researchgate.netnih.govnih.gov

Research on human breast cancer cells has demonstrated the selective retention of longer-chain polyglutamates. While over 90% of the parent drug (MTX-PG1) exits the cells within an hour, the longer forms are retained for significantly longer. nih.gov For instance, free MTX-PG4 levels decreased by only 63% after 24 hours in a drug-free medium. nih.gov This enhanced retention of higher-order polyglutamates ensures a prolonged inhibition of key cellular enzymes. nih.gov

The following table illustrates the dissociation half-lives of different Methotrexate polyglutamates from the target enzyme DHFR, highlighting the increased binding stability of longer chains which contributes to their retention.

Methotrexate Polyglutamate SpeciesDissociation Half-Life (t½) from DHFR
MTX-Glu1 (Parent Drug)12 minutes
MTX-Glu230 minutes
MTX-Glu3 (Triglutamate)102 minutes
MTX-Glu4108 minutes
MTX-Glu5120 minutes
Data derived from studies on human breast cancer cells. nih.gov

Subcellular Localization Studies of this compound

Within the cell, this compound is not uniformly distributed. Its primary site of action is in the cytoplasm, where it exerts its inhibitory effect on enzymes crucial for nucleotide synthesis, most notably dihydrofolate reductase (DHFR). researchgate.netnih.gov The binding of polyglutamates to DHFR is a key aspect of its mechanism, and this complex resides in the cytosol. nih.gov

Another important subcellular location is the lysosome. Lysosomes contain the enzyme γ-glutamyl hydrolase (γ-GH), which is responsible for breaking down the polyglutamate chain, converting MTX-PGs back to the parent drug by removing glutamate residues. researchgate.net This process facilitates the drug's eventual removal from the cell, as the parent form is a substrate for efflux transporters. researchgate.net

Studies have shown that increased uptake and sequestration of MTX polyglutamates into lysosomes can be a mechanism of drug resistance. nih.gov By sequestering the active polyglutamated forms within lysosomes, their concentration in the cytoplasm is reduced, diminishing their ability to inhibit cytosolic enzymes like DHFR. nih.gov Research in resistant cell lines has observed a two- to three-fold increased facilitative uptake of MTX-polyglutamates by lysosomes compared to non-resistant parental cells, suggesting that lysosomal transport plays a significant role in modulating the cytosolic levels of the active drug. nih.gov

Impact of Transport Proteins on Intracellular this compound Levels

Transport proteins are critical determinants of the intracellular concentration of Methotrexate and its metabolites. Influx transporters are necessary for the drug to enter the cell, while efflux transporters can reduce its intracellular levels.

The reduced folate carrier (RFC1) is the main influx transporter responsible for bringing Methotrexate into the cell. researchgate.net The efficiency of this transporter is a key factor in determining the initial amount of drug available for polyglutamylation.

Conversely, efflux transporters from the ABC family work to decrease intracellular drug levels. However, their activity is largely restricted to the parent, non-polyglutamated form of Methotrexate. nih.govresearchgate.net Research has shown that the addition of a single glutamate residue to Methotrexate is sufficient to diminish its transport by the efflux pump MRP3 by over 95%. nih.gov This substrate specificity is fundamental to the drug's mechanism of action; by converting Methotrexate to polyglutamates, the cell effectively traps the drug, leading to higher intracellular accumulation and more potent enzyme inhibition. researchgate.netnih.gov Both MRP1 and MRP3 have been identified as components of the cellular efflux system for Methotrexate, but not for its polyglutamated derivatives. nih.govresearchgate.net

The table below summarizes the key transport proteins and their impact on intracellular Methotrexate polyglutamate levels.

Transport ProteinFamily/TypePrimary FunctionSubstrate SpecificityImpact on Intracellular MTX-d7 Triglutamate
Reduced Folate Carrier (RFC1) Solute CarrierInfluxMethotrexateIndirectly increases levels by transporting the parent drug for polyglutamylation. researchgate.net
Proton-Coupled Folate Transporter (PCFT) Solute CarrierInfluxMethotrexateContributes to the uptake of the parent drug. researchgate.net
Multidrug Resistance Protein 1 (MRP1/ABCC1) ABC TransporterEffluxMethotrexate (parent drug)No significant direct efflux; contributes to high retention. nih.govresearchgate.net
Multidrug Resistance Protein 3 (MRP3/ABCC3) ABC TransporterEffluxMethotrexate (parent drug)No significant direct efflux; contributes to high retention. nih.govresearchgate.net
Breast Cancer Resistance Protein (BCRP/ABCG2) ABC TransporterEffluxMethotrexate (parent drug)No significant direct efflux; contributes to high retention. researchgate.net

Elucidation of Molecular Mechanisms and Target Interactions of Methotrexate D7 Triglutamate

Research on Inhibition of Dihydrofolate Reductase (DHFR) by Methotrexate-d7 Triglutamate

Methotrexate (B535133) and its polyglutamated forms are potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. plos.orgwikipedia.org DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of thymidine (B127349) and purine (B94841) bases necessary for DNA synthesis. wikipedia.org The affinity of methotrexate for DHFR is approximately 1000 times greater than that of its natural substrate, dihydrofolate. wikipedia.org

Upon entering a cell, methotrexate is converted into polyglutamated derivatives, such as methotrexate triglutamate, by the enzyme folylpolyglutamate synthetase (FPGS). nih.gov This process of polyglutamylation enhances the intracellular retention of the drug and significantly increases its inhibitory potency against DHFR. nih.govnih.gov Research has shown that with each additional glutamate (B1630785) residue, the inhibitory effect on DHFR can be enhanced. For instance, with sheep liver DHFR, methotrexate with a total of six glutamate residues has an IC50 value that is one-third that of the monoglutamate form. nih.gov

The longer-chain polyglutamates, including the triglutamate form, have been demonstrated to dissociate from DHFR much more slowly than the parent drug. nih.gov This prolonged binding leads to a sustained inhibition of the enzyme, effectively shutting down the production of THF and thereby halting DNA synthesis and cell proliferation. nih.govnih.gov

Interactions of this compound with Thymidylate Synthase (TS) and Other Folate-Dependent Enzymes

Beyond its primary target, DHFR, methotrexate polyglutamates also exhibit significant inhibitory effects on other folate-dependent enzymes, most notably thymidylate synthase (TS). drugbank.com TS is a critical enzyme in the de novo synthesis of pyrimidines, responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a direct precursor of DNA. researchgate.net

Research has demonstrated that polyglutamated derivatives of methotrexate are substantially more potent inhibitors of TS than the monoglutamate form. researchgate.netnih.gov Studies on TS purified from human breast cancer cells revealed that methotrexate polyglutamates with two to five glutamyl residues were 75 to 300 times more potent as inhibitors of TS catalytic activity than methotrexate itself. researchgate.netnih.gov

The mechanism of inhibition of TS by methotrexate polyglutamates is distinct from that of the parent compound. While methotrexate acts as an uncompetitive inhibitor, its polyglutamated derivatives function as noncompetitive inhibitors. researchgate.netnih.gov

In addition to DHFR and TS, methotrexate polyglutamates also inhibit other key enzymes in the folate pathway, including 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC), which is involved in de novo purine synthesis. drugbank.comnih.gov This multi-targeted inhibition by the polyglutamated forms of methotrexate leads to a comprehensive disruption of nucleotide biosynthesis. drugbank.com

Modulation of Folate Pathway Enzymes by this compound

The introduction of methotrexate into biological systems can lead to adaptive changes in the expression of folate pathway enzymes. Studies in rheumatoid arthritis patients have shown that prior to treatment, there is a significant up-regulation of folate-metabolizing enzymes such as γ-glutamyl hydrolase (GGH) and DHFR, as well as methotrexate/folate efflux transporters. Strikingly, treatment with methotrexate was found to normalize the expression levels of these genes to those seen in healthy controls.

The enzyme folylpolyglutamate synthetase (FPGS), which is responsible for the conversion of methotrexate to its more active polyglutamated forms, is a key determinant of the drug's efficacy. plos.orgnih.gov The activity of FPGS can vary between different cell types and can influence the extent of methotrexate polyglutamation and, consequently, its therapeutic effect. semanticscholar.org Conversely, the enzyme γ-glutamyl hydrolase (GGH) removes glutamate residues, converting the polyglutamated forms back to the monoglutamate, which can then be effluxed from the cell. nih.gov The balance between FPGS and GGH activity is therefore crucial in modulating the intracellular concentration and efficacy of methotrexate polyglutamates. nih.gov

Effects on DNA Synthesis and Repair Pathways in Research Models

The primary mechanism of action of methotrexate is the inhibition of DNA synthesis. mhmedical.com By depleting the intracellular pool of tetrahydrofolate through the inhibition of DHFR and other folate-dependent enzymes, methotrexate cuts off the supply of precursors necessary for the synthesis of purines and thymidylate. nih.govscienceopen.com This leads to an S-phase specific cell cycle arrest and ultimately cell death in rapidly proliferating cells. mhmedical.com

Recent research has also shed light on the effects of methotrexate on DNA repair pathways. Studies have shown that methotrexate treatment can induce DNA damage, including the accumulation of oxidative DNA lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). embopress.org It has been observed that tumor cells deficient in the DNA mismatch repair (MMR) gene MSH2 are particularly sensitive to methotrexate. embopress.org In these cells, the repair of oxidative DNA damage is impaired, leading to the accumulation of lethal DNA lesions. embopress.org This suggests that methotrexate's efficacy may be enhanced in tumors with specific DNA repair defects. embopress.org

Investigation of Epigenetic Modifications Induced by this compound (e.g., DNA Methylation)

There is a growing body of evidence indicating that methotrexate can induce epigenetic modifications, particularly alterations in DNA methylation patterns. mdpi.comconsensus.appcreakyjoints.org DNA methylation is a key epigenetic mechanism that plays a crucial role in gene regulation.

Studies in rheumatoid arthritis patients have shown that methotrexate treatment is associated with changes in DNA methylation at multiple CpG sites in T cells. frontiersin.org Some of these changes occur in genes that are relevant to the pathogenesis of the disease and the pharmacological action of methotrexate. frontiersin.org For example, it has been reported that methotrexate treatment can influence the DNA methylation levels of genes previously identified as potential predictors of treatment outcome. frontiersin.org

Furthermore, research in animal models has demonstrated that methotrexate treatment can lead to altered epigenetic modifications in the brain, which may be related to the neurotoxicity sometimes observed with the drug. mdpi.comnih.gov These studies suggest that the therapeutic and adverse effects of methotrexate may be mediated, in part, through the modulation of the epigenome. mdpi.comconsensus.appcreakyjoints.org

Data Tables

Table 1: Inhibitory Potency of Methotrexate and its Polyglutamates on Thymidylate Synthase

CompoundInhibition TypeKi (µM)
Methotrexate (MTX-Glu1)Uncompetitive13
MTX-Glu2Noncompetitive0.17
MTX-Glu3NoncompetitiveNot specified
MTX-Glu4NoncompetitiveNot specified
MTX-Glu5Noncompetitive0.047

Source: Adapted from research on TS purified from MCF-7 human breast cancer cells. researchgate.netnih.gov

Table 2: Dissociation Half-life of Methotrexate Polyglutamates from DHFR

CompoundDissociation t1/2 (min)
[3H]MTX-Glu112
[3H]MTX-Glu230
[3H]MTX-Glu3102
[3H]MTX-Glu4108
[3H]MTX-Glu5120

Source: Data from ZR-75-B human breast cancer cells. nih.gov

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Methotrexate D7 Triglutamate in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications for Methotrexate-d7 Triglutamate Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the bioanalysis of this compound due to its high sensitivity, selectivity, and specificity. This technique allows for the separation of the analyte from other cellular components and its subsequent detection and quantification based on its unique mass-to-charge ratio.

Isotopic Dilution Mass Spectrometry Techniques Utilizing this compound as Internal Standard

Isotopic dilution mass spectrometry is a powerful quantitative approach that relies on the addition of a known amount of an isotopically labeled compound to a sample. This compound, with its seven deuterium (B1214612) atoms, serves as an excellent internal standard for the quantification of endogenous or unlabeled methotrexate (B535133) and its polyglutamate metabolites. The key principle is that the labeled internal standard behaves almost identically to the analyte of interest during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

By measuring the ratio of the signal intensity of the analyte to that of the known amount of the deuterated internal standard, precise and accurate quantification can be achieved, effectively compensating for any sample loss during processing and variations in instrument response. This method is particularly valuable for complex biological matrices where significant matrix effects can interfere with accurate measurement. The use of stable-isotope labeled internal standards, such as this compound, is considered the gold standard in quantitative bioanalysis.

Method Development and Validation for this compound Detection in Biological Matrices (e.g., cell lysates, tissue homogenates)

The development of robust LC-MS/MS methods for the detection of this compound in biological matrices like cell lysates and tissue homogenates involves several critical steps. Sample preparation is paramount and often includes protein precipitation, followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analyte. uu.nl

Chromatographic separation is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) columns. researchgate.netresearchgate.net Gradient elution with a mobile phase consisting of an aqueous component (often containing a buffer like ammonium bicarbonate) and an organic solvent (such as methanol or acetonitrile) is commonly employed to achieve optimal separation of methotrexate polyglutamates. researchgate.netresearchgate.net

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion of this compound and then monitoring for a specific product ion after fragmentation in the collision cell. This high selectivity minimizes interference from co-eluting compounds.

Method validation is performed according to regulatory guidelines and typically includes the assessment of linearity, accuracy, precision, selectivity, recovery, and matrix effects to ensure the reliability of the analytical data. researchgate.net

Table 1: Exemplary LC-MS/MS Parameters for Methotrexate Polyglutamate Analysis

ParameterDescription
Chromatography
ColumnWaters Acquity BEH C18 (2.1×100 mm, 1.7 μm) researchgate.net
Mobile Phase A10 mM Ammonium Bicarbonate (pH 10) researchgate.net
Mobile Phase BMethanol researchgate.net
Gradient5-100% B researchgate.net
Flow Rate0.4 mL/min researchgate.net
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive researchgate.net
Detection ModeMultiple Reaction Monitoring (MRM)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Metabolic Tracing Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and metabolic tracing of compounds, including this compound. The presence of deuterium atoms provides a unique spectroscopic handle for these investigations.

For structural verification, deuterium NMR (²H NMR) can be employed. While proton NMR is limited for highly deuterated compounds due to low signal intensity, ²H NMR directly observes the deuteron signal, providing information for structure confirmation and isotopic purity determination. The lack of proton signals in deuterated solvents simplifies the spectra, allowing for clearer interpretation. synmr.in

In metabolic tracing studies, the deuterium label on this compound allows researchers to follow its fate within biological systems. nih.gov Deuterium metabolic imaging (DMI) and spectroscopy (DMS) are emerging techniques that can non-invasively track the metabolic conversion of deuterated substrates. nih.govescholarship.orgresearchgate.net By administering this compound, it is possible to monitor its uptake, conversion to other metabolites, and incorporation into various cellular pathways, providing valuable insights into drug metabolism and mechanism of action. nih.gov

Radiochemical Assays and Scintillation Counting in this compound Research

While this compound itself is not radioactive, the principles of radiochemical assays are highly relevant to methotrexate research and can be conceptually applied. Radiochemical assays often utilize methotrexate labeled with a radioactive isotope, such as tritium (B154650) (³H) or technetium-99m (⁹⁹mTc). nih.govnih.gov These assays offer exceptional sensitivity for detecting very low concentrations of the labeled compound.

In a research setting, if one were to synthesize a dually labeled version of this compound with a radioisotope, techniques like liquid scintillation counting could be used for quantification. This method involves mixing the sample with a scintillation cocktail that emits light when excited by the radiation from the radioisotope. The amount of light produced is proportional to the amount of radioactivity, and thus the concentration of the labeled compound. Such an approach would combine the benefits of a stable isotope label for mass spectrometry with the high sensitivity of a radioisotope for certain applications.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely used and robust method for the analysis of methotrexate and its polyglutamates, including this compound. nih.govnih.gov

Separation is typically achieved on a C18 reversed-phase column with a mobile phase consisting of an ammonium acetate/acetonitrile buffer. nih.govresearchgate.net While methotrexate has native UV absorbance, its fluorescence is weak. To enhance sensitivity, a post-column photo-oxidation step can be employed. nih.govresearchgate.net This involves irradiating the column effluent with UV light, which converts the methotrexate polyglutamates into highly fluorescent products. These products are then detected by a fluorescence detector. nih.govresearchgate.net

This method is sensitive, with limits of quantification in the low nanomolar range, and is suitable for routine monitoring in research settings. nih.gov

Table 2: Exemplary HPLC-Fluorescence Parameters for Methotrexate Polyglutamate Analysis

ParameterDescription
Chromatography
ColumnC18 Reversed-Phase nih.gov
Mobile PhaseAmmonium Acetate/Acetonitrile Buffer nih.gov
Detection
TechniquePost-column photo-oxidation followed by fluorescence detection nih.gov
Excitation Wavelength~400 nm oup.com
Emission Wavelength~470 nm oup.com

Capillary Electrophoresis and Electrochemical Methods in this compound Analysis

Capillary electrophoresis (CE) offers a rapid and highly efficient method for the separation of methotrexate polyglutamates. nih.govnih.gov This technique separates charged molecules based on their electrophoretic mobility in a narrow capillary filled with an electrolyte solution. Distinct separation of methotrexate and its various polyglutamated forms can be achieved in a short analysis time, often within 10-15 minutes. nih.govnih.gov Detection is typically performed using UV absorbance. nih.gov CE is a valuable tool, particularly when sample volume is limited. nih.gov

Electrochemical methods represent a sensitive and cost-effective approach for the detection of methotrexate. electrochemsci.orgsamipubco.com These techniques typically involve the use of a modified electrode, such as a glassy carbon electrode modified with nanomaterials, to enhance the electrochemical signal of methotrexate. electrochemsci.orgrsc.org The detection is based on the oxidation of the methotrexate molecule at the electrode surface. These methods can achieve very low detection limits, in the nanomolar range, and have been successfully applied to the analysis of methotrexate in biological fluids. electrochemsci.orgrsc.org While less common than LC-MS/MS or HPLC for routine quantification of polyglutamates, the principles of electrochemical detection are applicable to this compound.

Strategic Research Applications and Preclinical Model Systems Utilizing Methotrexate D7 Triglutamate

In Vitro Cellular Models for Studying Methotrexate-d7 Triglutamate Pharmacology

In vitro cellular models are fundamental to elucidating the cellular pharmacology of antifolates. This compound is utilized in a variety of cancer cell lines to study key pharmacological processes. The primary uptake of its parent compound, methotrexate (B535133), into cells is mediated by the reduced folate carrier (RFC). the-rheumatologist.org Once inside the cell, methotrexate undergoes polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), leading to the formation of methotrexate polyglutamates, including the triglutamate form. plos.org This process is crucial as polyglutamated forms are retained within the cell for longer periods and exhibit increased inhibitory activity against target enzymes. clinpgx.org

The intracellular accumulation and retention of this compound can be meticulously studied in various cell lines, such as human lung carcinoma (A549), hepatocellular carcinoma (MHCC97H), and BEL-7402 cells. plos.org In these models, a nonlinear relationship between the extracellular methotrexate concentration and the intracellular accumulation of its polyglutamated forms is often observed, which can be attributed to the saturation of FPGS at higher concentrations. plos.org The process of deconjugation, mediated by gamma-glutamyl hydrolase (GGH), which breaks down polyglutamates back to methotrexate, is another critical aspect of its pharmacology that can be investigated using these cellular models. plos.org

Table 1: Key Cellular Processes Investigated Using this compound in In Vitro Models

Cellular ProcessKey Enzymes/TransportersInvestigated Outcome
Drug UptakeReduced Folate Carrier (RFC)Rate and extent of cellular entry
PolyglutamylationFolylpolyglutamate Synthetase (FPGS)Intracellular retention and formation of active metabolites
DeconjugationGamma-Glutamyl Hydrolase (GGH)Rate of metabolite breakdown and drug efflux
CytotoxicityDihydrofolate Reductase (DHFR)Inhibition of cell proliferation and induction of apoptosis

Application in Investigating Antifolate Resistance Mechanisms at the Cellular Level

A significant challenge in antifolate therapy is the development of drug resistance. This compound is a valuable tool for dissecting the molecular mechanisms underlying this resistance at the cellular level. Several key mechanisms of resistance to methotrexate have been identified, and the deuterated triglutamate form can be used to probe these pathways with high specificity. nih.gov

One of the most common mechanisms of resistance is impaired transmembrane uptake of the drug, often due to the loss of function of the RFC. researchgate.net Another significant factor is defective polyglutamylation, resulting from decreased expression or inactivating mutations of the FPGS enzyme. researchgate.net This leads to reduced intracellular retention of the active drug forms. Conversely, an increased expression of GGH can lead to enhanced breakdown of methotrexate polyglutamates, further reducing its efficacy. researchgate.net

Use as a Research Probe in Biochemical and Enzymological Studies

The primary mechanism of action of methotrexate and its polyglutamates is the inhibition of DHFR, an essential enzyme in folate metabolism required for the synthesis of purines and pyrimidines necessary for DNA synthesis. youtube.com this compound, as a stable, isotopically labeled version of a potent DHFR inhibitor, is an invaluable probe in biochemical and enzymological studies.

Its use allows for precise kinetic studies of DHFR inhibition, enabling researchers to determine binding affinities and inhibitory constants with high accuracy. Furthermore, methotrexate polyglutamates are known to inhibit other key enzymes in the folate pathway, such as thymidylate synthase (TYMS) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase (ATIC). clinpgx.org The deuterated triglutamate form can be employed to investigate the comparative inhibitory effects on these multiple enzymatic targets, providing a more comprehensive understanding of its mechanism of action.

Pharmacodynamic Research in Preclinical Animal Models

Preclinical animal models, such as the collagen-induced arthritis (CIA) rat model, are instrumental in evaluating the in vivo efficacy and pharmacodynamics of anti-arthritic drugs. nih.gov In such models, this compound can be used to establish a clear relationship between drug exposure and therapeutic effect.

Pharmacokinetic/pharmacodynamic (PK/PD) models can be developed by incorporating plasma concentrations of the parent drug and intracellular concentrations of its polyglutamates, including the deuterated triglutamate, in red blood cells. nih.gov These models help in understanding the dose-response relationship and the time course of the drug's effect on disease progression, often measured by parameters like paw size and body weight. nih.gov Such studies have demonstrated that higher intracellular concentrations of long-chain methotrexate polyglutamates are associated with a better therapeutic response. nih.gov

Integration into Systems Biology and Metabolomics Research

The advent of systems biology and metabolomics has provided a powerful platform to understand the global metabolic effects of drugs. This compound is ideally suited for integration into these research paradigms. Metabolomic profiling of cells or biological fluids from preclinical models treated with the deuterated compound can reveal widespread alterations in cellular metabolism. nih.gov

Studies have shown that methotrexate treatment is associated with significant changes in various metabolic pathways, including folate metabolism, nucleotide biosynthesis, amino acid metabolism, and lipid metabolism. nih.govresearchgate.net By using the isotopically labeled compound, researchers can more accurately trace the flow of the drug and its metabolites through these interconnected pathways. This approach can help in identifying novel biomarkers of drug response and toxicity, ultimately contributing to a more personalized approach to antifolate therapy. mdpi.com

Comparative Research and Future Trajectories in Methotrexate D7 Triglutamate Studies

Comparative Analysis with Other Methotrexate (B535133) Polyglutamates (e.g., Mono-, Di-, Tetra-, Pentaglutamates)

Methotrexate (MTX) undergoes intracellular conversion to a series of methotrexate polyglutamates (MTXPGs), with the addition of one to five or more glutamate (B1630785) residues. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), is crucial for the therapeutic action of MTX. The polyglutamated forms are retained within the cell for longer periods than MTX itself and exhibit potent inhibitory effects on key enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).

Methotrexate-d7 triglutamate (MTX-d7-PG3) is a deuterated form of methotrexate triglutamate. The primary role of MTX-d7-PG3 in current research is as an internal standard for analytical quantification of endogenous MTXPGs using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope label allows for precise and accurate measurement of the non-deuterated polyglutamates in biological samples.

From a biochemical standpoint, direct comparative studies on the biological activity of MTX-d7-PG3 versus its non-deuterated counterpart and other MTXPGs are limited. However, the "deuterium kinetic isotope effect" provides a theoretical framework for potential differences. The substitution of hydrogen with deuterium (B1214612) atoms creates a stronger carbon-deuterium bond, which can slow down the rate of metabolic processes where the cleavage of this bond is the rate-limiting step. portico.orgnih.gov This could theoretically influence the catabolism of MTX-d7-PG3, potentially leading to a longer intracellular half-life compared to non-deuterated MTX-PG3.

Table 1: General Comparison of Methotrexate Polyglutamates

FeatureMethotrexate (MTX)Short-Chain MTXPGs (PG1-2)Long-Chain MTXPGs (PG3-5)This compound (MTX-d7-PG3)
Intracellular Retention LowModerateHighTheoretically similar to MTX-PG3, potentially longer due to kinetic isotope effect
Enzyme Inhibition PotentPotentVery PotentTheoretically similar to MTX-PG3
Primary Research Use Therapeutic AgentCellular MetabolitesCellular MetabolitesInternal Standard in LC-MS/MS

Interplay with Other Antifolate Agents in In Vitro Combinatorial Research

The combination of different antifolate agents is a strategy explored in cancer chemotherapy to enhance therapeutic efficacy and overcome drug resistance. Methotrexate polyglutamates play a significant role in these interactions. For instance, the combination of a nonpolyglutamylatable dihydrofolate reductase (DHFR) inhibitor with a polyglutamylatable inhibitor of another folate-requiring enzyme can result in synergistic effects. nih.gov

Future in vitro research could explore whether the potentially altered pharmacokinetics of MTX-d7-PG3, due to the kinetic isotope effect, could influence the synergistic or antagonistic interactions with other antifolates. For example, a longer intracellular presence of MTX-d7-PG3 might prolong the inhibition of DHFR, thereby creating a more sustained state of folate depletion that could enhance the efficacy of other antifolates targeting different enzymes in the pathway.

Emerging Methodologies for Advanced this compound Research

The primary application of this compound is as an internal standard in advanced analytical methodologies. The development of highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has been crucial for the accurate quantification of individual MTXPGs in various biological matrices, including red blood cells and tissue samples. scienceopen.comnih.govnih.govobrnutafaza.hr

Key features of emerging LC-MS/MS methodologies include:

Ultra-High-Performance Liquid Chromatography (UPLC): Offers faster analysis times and improved resolution compared to traditional HPLC.

Triple Quadrupole Mass Spectrometry: Provides high selectivity and sensitivity for the detection of MTXPGs.

Stable Isotope-Labeled Internal Standards: The use of compounds like MTX-d7-PG3 is essential for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate quantification. scienceopen.com

These advanced analytical techniques are fundamental to pharmacokinetic and pharmacodynamic studies of methotrexate, allowing researchers to investigate the relationship between intracellular MTXPG concentrations and clinical outcomes. nih.govamsterdamumc.nluu.nlnih.gov

Unresolved Questions and Future Research Avenues in this compound Biology

While this compound is currently a tool for analytical chemistry, the growing field of deuterated drugs opens up new avenues for research into its potential biological significance. clearsynthdiscovery.comtaiwannews.com.twmusechem.comscienceopen.comnih.gov

Unresolved questions that could guide future research include:

Kinetic Isotope Effect in Vivo: Does the deuteration of MTX-PG3 lead to a measurable difference in its intracellular half-life and metabolic fate compared to the non-deuterated form in a biological system?

Therapeutic Potential: Could the potentially altered pharmacokinetic profile of a deuterated MTXPG, such as MTX-d7-PG3, be harnessed for therapeutic benefit? A longer intracellular retention could theoretically lead to enhanced efficacy or allow for a reduction in dosing frequency. ingenza.com

Differential Interactions: Does MTX-d7-PG3 exhibit any subtle differences in its interaction with folate-dependent enzymes or transport proteins compared to its non-deuterated counterpart?

Combinatorial Therapy: Could a deuterated MTXPG offer advantages in combination with other antifolates or chemotherapeutic agents due to its potentially altered pharmacokinetics?

Future research trajectories could involve preclinical studies to directly compare the pharmacokinetics and pharmacodynamics of MTX-d7-PG3 with non-deuterated MTX-PG3. Such studies would be essential to determine if the theoretical advantages conferred by the kinetic isotope effect translate into tangible biological effects. The development of deuterated analogues of other MTXPGs could also be explored to understand how the length of the polyglutamate chain influences the impact of deuteration. medchemexpress.com Ultimately, this line of inquiry could transition this compound and similar compounds from being solely analytical standards to potential therapeutic agents in their own right. clearsynthdiscovery.comtaiwannews.com.tw

Q & A

Q. What is the role of Methotrexate-d7 Triglutamate as an internal standard in pharmacokinetic studies?

this compound, a deuterated isotopologue of methotrexate triglutamate (MTX-PG3), is used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to improve quantification accuracy. Its deuterated structure minimizes matrix effects and co-elution issues, enabling precise correction for variability in sample preparation and ionization efficiency . This approach is critical for validating MTX-PG3 levels in red blood cells (RBCs), as outlined in LOINC Panel 81630-6 .

Q. How is this compound synthesized, and what analytical methods confirm its purity?

Synthesis involves replacing seven hydrogen atoms with deuterium in the glutamic acid residues of methotrexate triglutamate. Purity is confirmed via nuclear magnetic resonance (NMR) for structural integrity and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>99% deuterium incorporation). Chromatographic methods (e.g., reversed-phase HPLC) are used to assess chemical stability and exclude degradation products .

Q. Why is quantifying MTX polyglutamates like this compound clinically significant?

MTX polyglutamates, including MTX-PG3, are active metabolites that inhibit dihydrofolate reductase (DHFR) and aminoimidazole carboxamide ribonucleotide transformylase (AICARFT). Their accumulation in RBCs correlates with therapeutic efficacy in autoimmune diseases and toxicity risks. Quantifying these metabolites aids in dose optimization, particularly in rheumatoid arthritis, where MTX-PG3 levels ≥ 50 nmol/L RBCs predict improved clinical response .

Advanced Research Questions

Q. How can researchers address variability in MTX-PG3 measurements across LC-MS/MS platforms?

Inter-laboratory variability arises from differences in extraction protocols (e.g., protein precipitation vs. solid-phase extraction) and ion source parameters. Standardization strategies include:

  • Using this compound as a universal internal standard to normalize recovery rates .
  • Harmonizing calibration curves with pooled RBC samples spiked with known MTX-PG3 concentrations .
  • Adopting the LOINC Panel 81630-6 framework for reporting units (nmol/L RBCs) and methodological transparency .

Q. What experimental designs resolve contradictions in MTX-PG3’s correlation with clinical outcomes?

Discrepancies in studies (e.g., some linking MTX-PG3 to efficacy, others to hepatotoxicity) may stem from population heterogeneity or confounding factors like folate supplementation. A longitudinal cohort study design with stratified sampling (by disease severity, concurrent medications, and folate levels) can isolate MTX-PG3’s direct effects. Pharmacokinetic-pharmacodynamic (PK-PD) modeling, incorporating RBC folate and DHFR activity, is recommended to contextualize metabolite data .

Q. How do researchers optimize in vitro models to study this compound’s cellular uptake kinetics?

Primary human hepatocytes or rheumatoid arthritis synovial fibroblasts are incubated with deuterated and non-deuterated MTX-PG3 under physiological folate concentrations. Uptake is quantified via LC-MS/MS, with kinetic parameters (e.g., KmK_m, VmaxV_{max}) derived using Michaelis-Menten models. Competitive inhibition assays with proton-coupled folate transporter (PCFT) blockers (e.g., pemetrexed) clarify transport mechanisms .

Q. What statistical methods are robust for analyzing nonlinear relationships between MTX-PG3 levels and disease activity scores?

Multivariable fractional polynomial (MFP) regression or machine learning algorithms (e.g., random forests) can model nonlinear associations while adjusting for covariates like creatinine clearance and genetic polymorphisms in folate pathway genes (e.g., MTHFR C677T). Kaplan-Meier survival analysis, adapted for dose-response thresholds, may identify MTX-PG3 cutoffs predictive of remission or adverse events .

Methodological Considerations Table

Research ObjectiveRecommended MethodologyKey References
Quantifying MTX-PG3 in RBCsLC-MS/MS with this compound as internal standard
Resolving PK-PD variabilityPopulation PK modeling with NONMEM or Monolix
Cellular uptake studiesCompetitive inhibition assays + Michaelis-Menten kinetics
Clinical outcome analysisMFP regression or machine learning

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.